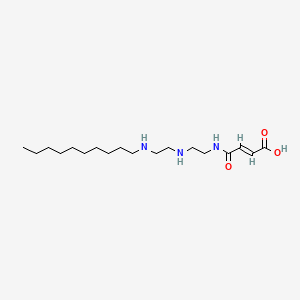
3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt is a complex organic compound. It is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The sulphonation and methoxylation steps are crucial to introduce the sulphooxy and methoxy groups, respectively. The final product is obtained by neutralizing the compound with potassium and sodium salts .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction parameters such as temperature, pH, and concentration of reactants are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens, nitrating agents, and sulphonating agents are used under acidic or basic conditions
Major Products
Oxidation: Produces various oxidized derivatives of the azo compound.
Reduction: Produces aromatic amines.
Substitution: Produces substituted aromatic compounds with different functional groups
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Used in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in textile, paper, and leather industries for dyeing purposes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with cellular components. The sulphooxy and methoxy groups enhance the solubility and stability of the compound, allowing it to penetrate biological membranes and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrasodium 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate
- Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate
- 7-acetamido-4-hydroxy-3-[[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonic acid, sodium salt .
Uniqueness
The uniqueness of 3-((2,5-Dimethoxy-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-4-hydroxy-6-((sulphophenyl)amino)naphthalene-2-sulphonic acid, potassium sodium salt lies in its specific functional groups that provide distinct chemical properties and applications. The combination of sulphooxy, methoxy, and azo groups makes it highly versatile and useful in various fields .
Propiedades
Número CAS |
85614-39-7 |
|---|---|
Fórmula molecular |
C26H25KN3NaO15S4+2 |
Peso molecular |
809.8 g/mol |
Nombre IUPAC |
potassium;sodium;3-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-(2-sulfoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C26H25N3O15S4.K.Na/c1-42-20-14-23(45(31,32)10-9-44-48(39,40)41)21(43-2)13-19(20)28-29-25-24(47(36,37)38)11-15-7-8-16(12-17(15)26(25)30)27-18-5-3-4-6-22(18)46(33,34)35;;/h3-8,11-14,27,30H,9-10H2,1-2H3,(H,33,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1 |
Clave InChI |
AAQURDAYBQZBFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O)OC)S(=O)(=O)CCOS(=O)(=O)O.[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















